2-Cyclopentyl-1,3,5-trifluorobenzene

Description

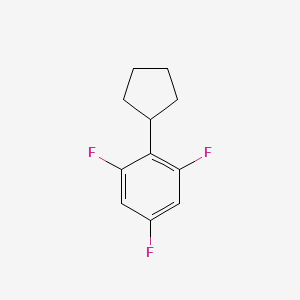

2-Cyclopentyl-1,3,5-trifluorobenzene is a fluorinated aromatic compound featuring a benzene ring substituted with three fluorine atoms at the 1, 3, and 5 positions and a cyclopentyl group at the 2 position. The fluorine atoms impart strong electron-withdrawing effects, influencing reactivity and stability, while the bulky cyclopentyl group contributes steric hindrance and lipophilicity.

Properties

Molecular Formula |

C11H11F3 |

|---|---|

Molecular Weight |

200.20 g/mol |

IUPAC Name |

2-cyclopentyl-1,3,5-trifluorobenzene |

InChI |

InChI=1S/C11H11F3/c12-8-5-9(13)11(10(14)6-8)7-3-1-2-4-7/h5-7H,1-4H2 |

InChI Key |

CDVZYIHZGWECGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=C(C=C(C=C2F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-1,3,5-trifluorobenzene typically involves the following steps:

Bromination: The starting material, cyclopentylbenzene, undergoes bromination to introduce bromine atoms at the desired positions on the benzene ring.

Fluorination: The brominated compound is then subjected to a fluorination reaction, where the bromine atoms are replaced by fluorine atoms using reagents such as hydrogen fluoride (HF) or xenon difluoride (XeF2).

Industrial Production Methods: In an industrial setting, the compound is produced through continuous flow processes to ensure efficiency and safety. The reactions are carried out in specialized reactors under controlled conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopentyl-1,3,5-trifluorobenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding cyclopentylbenzene derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine-substituted positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H2SO4) are employed.

Major Products Formed:

Oxidation: Cyclopentylbenzene carboxylic acids or ketones.

Reduction: Cyclopentylbenzene derivatives.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

2-Cyclopentyl-1,3,5-trifluorobenzene has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound is used in the study of fluorinated biomolecules and their interactions with biological systems.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Cyclopentyl-1,3,5-trifluorobenzene exerts its effects involves its interaction with molecular targets and pathways. The fluorine atoms enhance the compound's reactivity and stability, making it suitable for various chemical transformations. The cyclopentyl group provides structural rigidity, influencing the compound's biological activity.

Comparison with Similar Compounds

Structural and Functional Differences

2-Cyclopentyl-1,3,5-trifluorobenzene :

- Substituents : Three fluorines (meta positions) and a cyclopentyl group.

- Reactivity : Fluorine’s electron-withdrawing nature deactivates the benzene ring, directing electrophilic substitution to less hindered positions. The cyclopentyl group is sterically bulky, reducing accessibility for reactions.

- Applications : Likely used in contexts requiring stable, lipophilic aromatic frameworks (e.g., drug intermediates).

1-Bromo-2,4,5-trifluorobenzene (CAS 327-52-6):

- Substituents : Three fluorines (positions 2, 4, 5) and a bromine (position 1).

- Reactivity : Bromine acts as a leaving group, enabling nucleophilic aromatic substitution (e.g., Suzuki coupling). Fluorines enhance electrophilic substitution regioselectivity.

- Applications : Intermediate in synthesizing agrochemicals or pharmaceuticals.

3-Bromo-1,1,1-trifluoroacetone (CAS 431-35-6):

- Core Structure : Acetone derivative with a bromine and three fluorines.

- Reactivity : Polar carbonyl group facilitates nucleophilic attacks (e.g., Grignard reactions). Bromine and fluorines enhance electrophilicity.

- Applications : Building block for fluorinated polymers or bioactive molecules.

Physical Properties and Commercial Data

The table below summarizes available data from the evidence, contrasted with inferred properties of this compound:

| Property | This compound | 1-Bromo-2,4,5-trifluorobenzene | 3-Bromo-1,1,1-trifluoroacetone |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₁F₃ (inferred) | C₆H₂BrF₃ | C₃H₂BrF₃O |

| Molecular Weight (g/mol) | ~201 (inferred) | 210.97 | 190.94 |

| Boiling Point | Not available | Not reported | 87°C |

| Density (g/cm³) | Not available | Not reported | 1.83 |

| Purity | Not available | >97.0% (GC) | Not specified |

| Price (5g) | Not available | JPY 4,500 | JPY 4,800 |

Key Observations

Substituent Impact :

- The cyclopentyl group in the target compound increases steric bulk and lipophilicity compared to bromine in 1-bromo-2,4,5-trifluorobenzene. This reduces reactivity toward substitution but enhances stability in hydrophobic environments.

- Fluorine’s electronegativity dominates electronic effects in all three compounds, but bromine’s polarizability in 1-bromo-2,4,5-trifluorobenzene introduces distinct reactivity pathways.

Commercial Relevance :

- Brominated analogs are priced higher (JPY 4,500–14,000/5–25g), likely due to their utility as synthetic intermediates. The target compound’s absence from commercial catalogs suggests niche or developmental status.

Thermodynamic Properties :

- The lower boiling point of 3-bromo-1,1,1-trifluoroacetone (87°C) reflects its smaller molecular size and acetone backbone, whereas aromatic analogs (e.g., brominated benzene) typically exhibit higher boiling points due to stronger π-π interactions.

Biological Activity

2-Cyclopentyl-1,3,5-trifluorobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on various studies and findings related to its effects on cellular mechanisms, including cytotoxicity, anti-inflammatory properties, and interactions with biological targets.

Chemical Structure and Properties

This compound features a trifluoromethyl group attached to a benzene ring, which is further substituted with a cyclopentyl group. The presence of fluorine atoms significantly influences the compound's lipophilicity and biological interactions.

Molecular Formula

- Chemical Formula : CHF

- Molecular Weight : 202.19 g/mol

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, in a study evaluating the cytotoxic effects of various fluorinated compounds on cancer cell lines, it was noted that structural modifications could enhance or reduce their effectiveness against specific cancer types.

Table 1: Cytotoxicity Data of Fluorinated Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 12.5 |

| Similar Compound A | MDA-MB-231 (Breast Cancer) | 8.0 |

| Similar Compound B | HeLa (Cervical Cancer) | 15.0 |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated in several models. Research shows that similar compounds can inhibit the production of pro-inflammatory cytokines in macrophages and other immune cells.

Case Study: Inhibition of Cytokine Production

In a controlled study, macrophages treated with this compound showed a marked decrease in the secretion of TNF-alpha and IL-6 when stimulated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets:

- Microtubule Stabilization : Compounds with similar structures have been shown to stabilize microtubules, which is crucial for cell division and intracellular transport.

- Nuclear Receptor Modulation : Some studies suggest that trifluoromethylated compounds can act as ligands for nuclear receptors involved in cell growth regulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.